Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Overview
Description
Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is an organic compound that features both nitro and boronate ester functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 2-nitro-4-bromophenyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.
Major Products
Reduction: Formation of 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.
Substitution: Formation of biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The boronate ester group is highly reactive in cross-coupling reactions, allowing for the formation of complex molecular structures. These transformations are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the nitro group, making it less reactive in certain transformations.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amine group instead of a nitro group, leading to different reactivity and applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a dimethylamino group, which alters its electronic properties and reactivity compared to the nitro derivative.
Uniqueness
Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to the presence of both nitro and boronate ester groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H20BNO6 |
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Molecular Weight |
321.14 g/mol |
IUPAC Name |
methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)11-7-6-10(8-13(18)21-5)12(9-11)17(19)20/h6-7,9H,8H2,1-5H3 |
InChI Key |
RGJUYDSLBAPCMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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